molecular formula C26H21FN2O5 B6482343 N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 895652-02-5

N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B6482343
CAS No.: 895652-02-5
M. Wt: 460.5 g/mol
InChI Key: BZKKEMZSWNBKHY-UHFFFAOYSA-N
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Description

This compound features a 1,4-dihydroquinolin-4-one core substituted at position 3 with a 4-fluorobenzoyl group. The acetamide side chain at position 1 is linked to a 3,5-dimethoxyphenyl moiety. The 4-fluorobenzoyl group may enhance metabolic stability, while the dimethoxyphenyl substituent could influence lipophilicity and target binding .

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN2O5/c1-33-19-11-18(12-20(13-19)34-2)28-24(30)15-29-14-22(25(31)16-7-9-17(27)10-8-16)26(32)21-5-3-4-6-23(21)29/h3-14H,15H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKKEMZSWNBKHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes available research findings, including structure-activity relationships, mechanisms of action, and case studies that highlight its biological efficacy.

Chemical Structure and Properties

The compound features a complex structure that includes a quinoline moiety linked to a dimethoxyphenyl group and an acetamide functional group. Its chemical formula can be represented as C₁₉H₁₈FNO₃. The presence of the fluorobenzoyl group is particularly significant for its biological activity.

Table 1: Chemical Structure

ComponentStructure
Dimethoxyphenyl group-OCH₃ (at positions 3 and 5)
Quinoline core4-oxo-1,4-dihydroquinoline
Acetamide-C(=O)NH₂
Fluorobenzoyl-C₆H₄F (para position)

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Case Study: A549 Lung Adenocarcinoma Model

In a study involving A549 human lung adenocarcinoma cells, the compound was tested for cytotoxicity using an MTT assay. The results showed a significant reduction in cell viability at concentrations above 50 µM. Notably:

  • At 100 µM concentration, cell viability dropped to approximately 40% compared to control.
  • The compound exhibited a dose-dependent response, with higher concentrations correlating with increased cytotoxicity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against multidrug-resistant bacterial strains.

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Klebsiella pneumoniae32 µg/mL
Escherichia coli16 µg/mL
Staphylococcus aureus8 µg/mL

These findings suggest that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cancerous and bacterial cells.

Proposed Mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cellular proliferation or metabolic pathways.
  • Induction of Apoptosis : Evidence suggests that it promotes programmed cell death in cancer cells through mitochondrial pathways.
  • Disruption of Bacterial Cell Wall Synthesis : Its antimicrobial action may involve interference with bacterial cell wall integrity.

Comparison with Similar Compounds

Chlorinated Quinolinone Derivatives

Compound: 2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide ()

  • Structural Difference: A chlorine atom replaces hydrogen at position 6 of the quinolinone ring.
  • Steric Effects: The Cl substituent introduces steric bulk, which could hinder interactions in hydrophobic pockets. Bioavailability: Increased molecular weight and lipophilicity (Cl vs. H) may influence solubility and absorption .
Property Target Compound 6-Chloro Analog
Molecular Weight 476.45 g/mol 510.89 g/mol
Substituent (Position) H (6) Cl (6)
LogP (Predicted) ~3.2 ~3.8

Methoxy- and Chloro-Substituted Quinolinones with Dimethylphenyl Groups

Compounds :

  • 9b: N-(3,5-Dimethylphenyl)-2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetamide
  • 9c: 2-(7-Chloro-4-oxoquinolin-1(4H)-yl)-N-(3,5-dimethylphenyl)acetamide ()
Property Target Compound 9b 9c
Quinolinone Substituent 3-(4-Fluorobenzoyl) 6-Methoxy 7-Chloro
Acetamide Group 3,5-Dimethoxyphenyl 3,5-Dimethylphenyl 3,5-Dimethylphenyl
¹H NMR (Key Signals) Aromatic δ 7.3–8.1 δ 7.92 (d, J=7.6) δ 7.34 (dd, J=9.1)
UPLC-MS [M+H]+ Not reported 337.6 Not reported

Key Observations :

  • Substituent Position: The 6-methoxy (9b) and 7-chloro (9c) groups on the quinolinone alter electronic and steric profiles compared to the 3-(4-fluorobenzoyl) group in the target compound.
  • Biological Relevance : The absence of a fluorobenzoyl group in 9b/9c may reduce affinity for targets requiring aromatic stacking interactions.

Benzothiazole-Based Analogs

Compounds :

  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide
  • Others with trifluoromethyl or diphenyl groups ()
Property Target Compound Benzothiazole Analogs
Core Structure Quinolinone Benzothiazole
Key Substituents 4-Fluorobenzoyl Trifluoromethyl, Diphenyl
LogP (Predicted) ~3.2 ~4.1–4.5 (CF₃ enhances lipophilicity)

Key Observations :

  • Structural Divergence: Benzothiazole cores () are structurally distinct from quinolinones, suggesting divergent target profiles (e.g., benzothiazoles are associated with anticancer and anti-inflammatory activities).
  • Fluorine Impact : The trifluoromethyl group in benzothiazole analogs enhances metabolic stability and electronegativity, similar to the 4-fluorobenzoyl group in the target compound .

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